![molecular formula C16H19ClN6O B5533058 5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that are catalyzed under specific conditions. For instance, a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with carbon monoxide (CO) and ethylene in the presence of a rhodium catalyst under high temperature and pressure conditions has been documented. This process highlights a methodological approach to synthesizing compounds within the same class, emphasizing the role of catalytic agents and reaction conditions in facilitating bond formation and functional group incorporation (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine can be analyzed through various spectroscopic techniques. For instance, studies employing IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction have been utilized to characterize similar compounds, providing insights into the arrangement of atoms and the spatial orientation of molecular fragments. The detailed structural analysis aids in understanding the molecular geometry, which is crucial for predicting the reactivity and interaction of the compound with biological targets (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often display regioselectivity and functional group transformations. For instance, reactions involving primary and secondary alkylamines with specific heterocyclic compounds have been shown to yield novel products with unique disulfide structures, highlighting the compound's reactivity towards nucleophilic substitution reactions (Lee & Kim, 1993).
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)piperazin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-2-18-16-20-9-12(10-21-16)15(24)23-7-5-22(6-8-23)14-4-3-13(17)11-19-14/h3-4,9-11H,2,5-8H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAGSUUYVSVPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine |
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